4-Methoxy-2,3,5-trimethylpyridine

Synthetic Chemistry Process Optimization Yield Analysis

4-Methoxy-2,3,5-trimethylpyridine (CAS 109371-19-9), a substituted pyridine derivative , is a critical intermediate specifically utilized in the synthesis of gastric-acid inhibiting compounds, most notably the proton pump inhibitor (PPI) omeprazole. This compound features a pyridine ring substituted with methyl groups at the 2, 3, and 5 positions and a methoxy group at the 4-position, a configuration essential for its subsequent chemical transformations in the production of pharmacologically active agents.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 109371-19-9
Cat. No. B021643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,3,5-trimethylpyridine
CAS109371-19-9
Synonyms4-methoxy-2,3,5-trimethylpyridine
4-MeTMP
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)C
InChIInChI=1S/C9H13NO/c1-6-5-10-8(3)7(2)9(6)11-4/h5H,1-4H3
InChIKeyLELDJUYQEMKHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2,3,5-trimethylpyridine (CAS 109371-19-9): Procurement Guide for a Key Gastric Acid Inhibitor Intermediate


4-Methoxy-2,3,5-trimethylpyridine (CAS 109371-19-9), a substituted pyridine derivative [1], is a critical intermediate specifically utilized in the synthesis of gastric-acid inhibiting compounds, most notably the proton pump inhibitor (PPI) omeprazole [2]. This compound features a pyridine ring substituted with methyl groups at the 2, 3, and 5 positions and a methoxy group at the 4-position, a configuration essential for its subsequent chemical transformations in the production of pharmacologically active agents .

Why 4-Methoxy-2,3,5-trimethylpyridine (109371-19-9) Cannot Be Replaced by In-Class Pyridine Analogs


The specific substitution pattern of 4-methoxy-2,3,5-trimethylpyridine is not arbitrary; it is a functional necessity for its intended use. In-class pyridine derivatives, such as the unsubstituted 2,3,5-trimethylpyridine or the 4-chloro analog, exhibit distinct reactivity profiles that render them unsuitable for the same synthetic pathway or lead to significantly different yields and impurity profiles [1]. The 4-methoxy group is a key leaving group in subsequent steps for the construction of the omeprazole core, and its substitution with other groups (e.g., chloro, ethoxy) alters reaction kinetics, regioselectivity, and overall process efficiency [2]. Therefore, generic substitution without rigorous re-optimization of downstream chemistry is not a viable option for consistent, high-yield production of the target pharmaceutical.

4-Methoxy-2,3,5-trimethylpyridine (109371-19-9): Quantitative Differentiation Data for Scientific Sourcing


Established Synthetic Efficiency: Overall Yield Comparison vs. Alternative Routes

A documented, efficient synthesis route for 4-methoxy-2,3,5-trimethylpyridine has been established, achieving an overall yield of 43% [1]. This stands in contrast to alternative, non-selective hydrogenolysis pathways which can lead to the undesired 2,3,5-trimethylpyridine byproduct, reducing the yield and purity of the target intermediate [1]. This established route provides a quantifiable baseline for process optimization and cost analysis during procurement.

Synthetic Chemistry Process Optimization Yield Analysis

Reactivity Differentiation: Comparative Nucleophilic Substitution vs. 4-Chloro Analog

4-Methoxy-2,3,5-trimethylpyridine is itself synthesized via a nucleophilic aromatic substitution (SNAr) from 4-chloro-2,3,5-trimethylpyridine using methoxide ion [1]. The presence of the methoxy group in the final product imparts different electronic and steric properties compared to the chloro analog, which is a key intermediate. While specific kinetic data is not presented, the forward reaction to form the methoxy compound is a critical and selective step in the overall synthesis, highlighting a distinct reactivity profile that enables its role as a specific building block for further derivatization to the N-oxide [1].

Organic Synthesis Reaction Kinetics Structure-Activity Relationship

Documented Physicochemical Properties for Quality Control and Handling

Reproducible synthesis and subsequent processing require reliable physicochemical data. For 4-methoxy-2,3,5-trimethylpyridine, key predicted properties have been compiled, including a boiling point of 227.2±35.0 °C at 760 mmHg and a density of 0.972±0.06 g/cm³ . These values provide essential benchmarks for quality control, purification (e.g., distillation), and safe handling protocols, which are critical for industrial procurement and laboratory use.

Analytical Chemistry Quality Control Physical Properties

Defined Storage Stability: Comparative Shelf-Life Data

Vendor specifications provide quantitative guidance for storage, which directly impacts procurement and inventory management. The compound is recommended to be stored sealed in a dry environment at room temperature . For long-term storage, some vendors specify a shelf-life of 3 years for the powder at -20°C and 1 year in solvent at -80°C . This defined stability profile allows for precise planning of purchase quantities and storage conditions, mitigating the risk of material degradation and ensuring experimental reproducibility.

Stability Testing Pharmaceutical Intermediates Shelf-Life

Strategic Application Scenarios for 4-Methoxy-2,3,5-trimethylpyridine (109371-19-9) Procurement


Benchmarking New Omeprazole Synthesis Routes

Process chemists developing novel or improved synthetic routes to omeprazole or its analogs can use 4-methoxy-2,3,5-trimethylpyridine as a key intermediate. The established 43% overall yield for its synthesis [1] serves as a quantifiable benchmark against which the efficiency of any new route can be directly compared. This allows for objective assessment of process improvements in terms of step count, yield, and overall cost-effectiveness.

Preparation of Omeprazole N-Oxide Derivatives

Researchers studying the metabolism of omeprazole or developing novel PPI analogs frequently require the N-oxide derivative. 4-Methoxy-2,3,5-trimethylpyridine is the established precursor for the synthesis of 4-methoxy-2,3,5-trimethylpyridine N-oxide [1]. Its procurement is essential for these specific research programs, as alternative starting materials would not yield the correct substitution pattern.

Analytical Reference Standard for Impurity Profiling

In the quality control of omeprazole drug substance, 4-methoxy-2,3,5-trimethylpyridine is a known and characterized related compound (Omeprazole Related Compound 2) . Its procurement as a high-purity analytical standard is necessary for developing and validating HPLC or GC methods to monitor and control the levels of this specific process-related impurity in the final pharmaceutical product, ensuring compliance with regulatory standards.

Mechanistic Studies on Proton Pump Inhibitor Synthesis

Fundamental research into the mechanism of PPI synthesis, particularly the key steps involving pyridine N-oxidation and subsequent rearrangements, requires the precise, substituted starting material. The defined reactivity of the 4-methoxy group in this compound [1] makes it an ideal substrate for investigating reaction kinetics and selectivity under various conditions, providing insights that can guide the development of more efficient and greener chemical processes.

Technical Documentation Hub

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